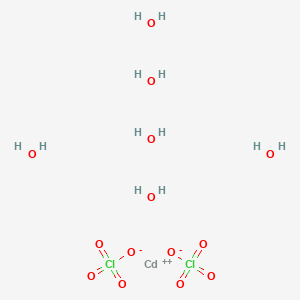
Cadmium Perchlorate Hexahydrate
Übersicht
Beschreibung
Cadmium Perchlorate Hexahydrate is a chemical compound with the formula Cd(ClO4)2·6H2O. It is a white crystalline solid that is highly soluble in water. This compound is primarily used in various chemical syntheses and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cadmium Perchlorate Hexahydrate can be synthesized by reacting cadmium oxide or cadmium carbonate with perchloric acid. The reaction typically occurs under controlled conditions to ensure the complete dissolution of cadmium compounds and the formation of the hexahydrate form. The general reaction is as follows: [ \text{CdO} + 2 \text{HClO}_4 \rightarrow \text{Cd(ClO}_4)_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is produced by dissolving cadmium metal or cadmium salts in perchloric acid. The solution is then evaporated to crystallize the hexahydrate form. This method ensures high purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Cadmium Perchlorate Hexahydrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in chemical reactions.
Reduction: It can be reduced to cadmium metal under specific conditions.
Substitution: It can participate in substitution reactions where perchlorate ions are replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Reagents like sodium chloride or potassium iodide can facilitate substitution reactions.
Major Products Formed
Oxidation: Cadmium oxide and perchloric acid.
Reduction: Cadmium metal and water.
Substitution: Cadmium chloride or cadmium iodide, depending on the substituting anion.
Wissenschaftliche Forschungsanwendungen
Cadmium Perchlorate Hexahydrate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other cadmium compounds and as a catalyst in organic reactions.
Biology: It is employed in studies involving cadmium’s effects on biological systems and its role in enzyme inhibition.
Medicine: Research on cadmium-based compounds for potential therapeutic applications, although cadmium’s toxicity limits its use.
Industry: It is used in the manufacture of pigments, batteries, and as a stabilizer in plastics.
Wirkmechanismus
Cadmium Perchlorate Hexahydrate exerts its effects primarily through the release of cadmium ions (Cd2+). These ions can interact with various molecular targets, including enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The perchlorate ions (ClO4-) can also act as oxidizing agents, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc Perchlorate Hexahydrate
- Copper Perchlorate Hexahydrate
- Nickel Perchlorate Hexahydrate
Uniqueness
Cadmium Perchlorate Hexahydrate is unique due to its specific reactivity and the toxicological properties of cadmium. Unlike zinc or copper perchlorates, cadmium compounds are more toxic and require careful handling. This toxicity also makes cadmium compounds valuable in studying heavy metal poisoning and its effects on biological systems.
Eigenschaften
IUPAC Name |
cadmium(2+);diperchlorate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.2ClHO4.6H2O/c;2*2-1(3,4)5;;;;;;/h;2*(H,2,3,4,5);6*1H2/q+2;;;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJZOTJHMRJOEM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdCl2H12O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001102990 | |
| Record name | Cadmium perchlorate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001102990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10326-28-0 | |
| Record name | Cadmium perchlorate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001102990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium perchlorate hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of Cadmium Perchlorate Hexahydrate in the synthesis of Cadmium Selenide (CdSe) quantum dots, as described in the research?
A1: this compound serves as a precursor in the synthesis of Cadmium Selenide (CdSe) quantum dots. [] The paper describes a wet chemical method where this compound reacts with selenourea in the presence of a capping agent (1-thioglycerol). This reaction leads to the formation of CdSe quantum dots, the size of which can be controlled by varying the exposure time to UV light during a photolithographic patterning process. []
Q2: How has this compound been studied in the context of phase transitions?
A2: While the provided abstract does not contain specific details about the research findings, it indicates that this compound doped with Manganese(+2) ions was investigated using Electron Paramagnetic Resonance (EPR). [] This technique is sensitive to changes in the electronic environment of paramagnetic species, such as Manganese(+2), and can provide insights into structural phase transitions within the material.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1H-Naphtho[2,3-D]imidazole-2-carbaldehyde](/img/structure/B576595.png)
![[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate](/img/structure/B576597.png)






